![molecular formula C20H24N2O3 B2410230 1-Benzyl-4-[(3,5-dimethoxyphenyl)methyl]piperazin-2-one CAS No. 2415634-10-3](/img/structure/B2410230.png)
1-Benzyl-4-[(3,5-dimethoxyphenyl)methyl]piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-[(3,5-dimethoxyphenyl)methyl]piperazin-2-one, also known as BDMPI, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. BDMPI is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, and its mechanism of action is still being explored.
Applications De Recherche Scientifique
1-Benzyl-4-[(3,5-dimethoxyphenyl)methyl]piperazin-2-one has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the development of new treatments for anxiety and depression. In pharmacology, this compound has been studied for its potential as a ligand for various receptors, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. In medicinal chemistry, this compound has been explored as a starting point for the development of new drugs with improved pharmacological properties.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-[(3,5-dimethoxyphenyl)methyl]piperazin-2-one is still being investigated, but it is thought to involve the modulation of neurotransmitter systems in the brain. This compound has been shown to have affinity for a number of different receptors, including the serotonin 5-HT1A receptor, the dopamine D2 receptor, and the α2-adrenergic receptor. It is thought that this compound may act as an agonist or antagonist at these receptors, leading to changes in the release and uptake of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects that have been studied in animal models. In addition to its anxiolytic and antidepressant effects, this compound has been shown to have antipsychotic effects, making it a potential candidate for the treatment of schizophrenia. This compound has also been shown to have antioxidant and anti-inflammatory effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Benzyl-4-[(3,5-dimethoxyphenyl)methyl]piperazin-2-one in lab experiments is its relatively simple synthesis method. This compound can be synthesized using commercially available starting materials and standard laboratory techniques, making it accessible to a wide range of researchers. However, one of the limitations of using this compound is that its mechanism of action is still not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are a number of future directions for research on 1-Benzyl-4-[(3,5-dimethoxyphenyl)methyl]piperazin-2-one. One area of interest is the development of new drugs based on the structure of this compound that have improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of this compound, which may involve the use of advanced imaging techniques and molecular modeling. Additionally, this compound may be studied in combination with other drugs to investigate potential synergistic effects.
Méthodes De Synthèse
The synthesis of 1-Benzyl-4-[(3,5-dimethoxyphenyl)methyl]piperazin-2-one involves a multi-step process that begins with the reaction of 3,5-dimethoxybenzaldehyde with benzylamine to form 1-benzyl-3,5-dimethoxybenzene. This intermediate is then reacted with piperazine in the presence of acetic acid to yield this compound. The purity and yield of the final product can be improved through recrystallization and chromatography techniques.
Propriétés
IUPAC Name |
1-benzyl-4-[(3,5-dimethoxyphenyl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-18-10-17(11-19(12-18)25-2)13-21-8-9-22(20(23)15-21)14-16-6-4-3-5-7-16/h3-7,10-12H,8-9,13-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANLSAQOXQCKMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCN(C(=O)C2)CC3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Ethoxyspiro[2.3]hexan-1-amine hydrochloride](/img/structure/B2410147.png)
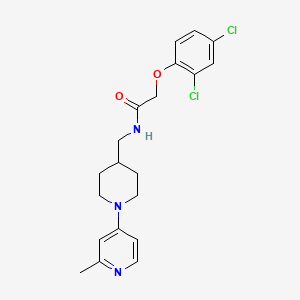

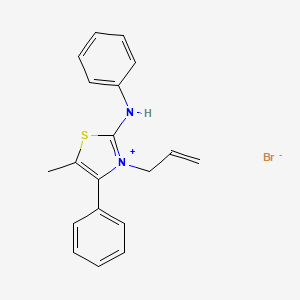
![N-[(4-methoxyphenyl)methyl]-4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B2410153.png)
![N-[3-(1,3-benzothiazol-2-yl)propyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2410158.png)
![4-methyl-N-[2-(3-methylbutanoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide](/img/structure/B2410162.png)


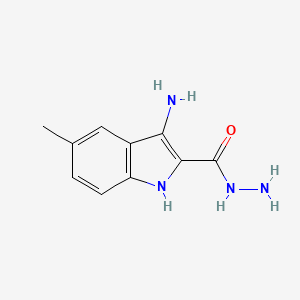
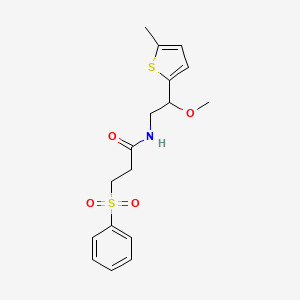
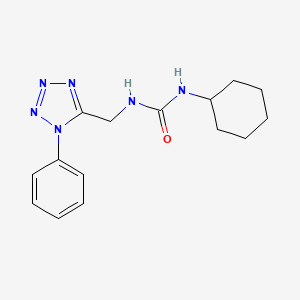
![6-(2-hydroxyethyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2410170.png)